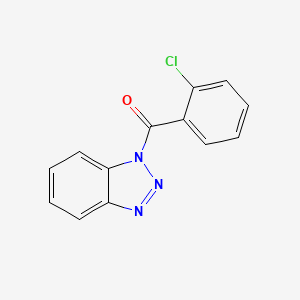

1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound related to the family of benzotriazoles, known for various chemical and physical properties, making them interesting for different scientific applications. Benzotriazoles are known to be involved in various chemical reactions, serving as reagents or intermediates in organic synthesis.

Synthesis Analysis The synthesis of benzotriazole derivatives, including compounds similar to 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole, can involve intramolecular cyclization reactions, often facilitated by catalysts like copper(I) or in the presence of different reagents like sodium hypochlorite for chloro derivatives (Rees & Storr, 1968). The reactions can vary based on substituents and reaction conditions.

Molecular Structure Analysis The molecular structure of benzotriazole derivatives has been the subject of study, revealing variations in bond angles and molecular conformations based on different substituents attached to the benzotriazole core (Peeters et al., 1993). The presence of chlorine affects the electronic distribution and overall geometry of the molecule.

Chemical Reactions and Properties 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole participates in various chemical reactions. It can act as an oxidant, transforming alcohols to carbonyl compounds and facilitating other substitution and oxidation reactions under mild conditions (Rees & Storr, 1968). The chlorine atom plays a significant role due to its positive-halogen character.

Physical Properties Analysis The physical properties of benzotriazole derivatives can vary significantly with changes in molecular structure. While specific data for 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole may not be readily available, general characteristics such as crystallinity, melting points, and solubility are influenced by substituents and molecular conformation.

Chemical Properties Analysis The chemical properties, such as reactivity and stability, of benzotriazole derivatives including 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole, are influenced by the presence of functional groups and the electronic nature of the molecule. These compounds can engage in a variety of chemical reactions, including deprotonation, metallation, and nucleophilic substitutions, reflecting their utility in organic synthesis and application in various chemical contexts (Nagaradja et al., 2014).

作用機序

Target of Action

It’s worth noting that similar compounds, such as substituted dibenzoyl hydrazines, are known to act as ecdysone agonists . Ecdysone is a hormone that controls molting in insects, and ecdysone agonists can disrupt this process, leading to the death of the insect .

Mode of Action

This would involve binding to ecdysone receptors, triggering a premature and lethal molting process in insects .

Biochemical Pathways

If it acts similarly to other ecdysone agonists, it would affect the molting process in insects . This could involve various downstream effects, such as disruption of cuticle formation and premature initiation of the molting process .

Result of Action

If it acts as an ecdysone agonist, it would likely cause premature molting in insects, leading to their death .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

benzotriazol-1-yl-(2-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGVKPQRAANIMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)

![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)

![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)

![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)

![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)

![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)

![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)